6-Fluoroindole
Overview
Description
6-Fluoroindole is a fluorinated derivative of indole, where a fluorine atom is substituted at the 6th position of the indole ring. This modification can influence the electronic properties of the molecule, such as ionization potential and fluorescence characteristics, making it of interest in various biochemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of 6-fluoroindole derivatives has been explored through various methods. One approach involves the use of Fischer-Indole synthesis with polyphosphoric acid as the cyclizing agent to produce 2-pentafluorophenyl-6-fluoroindoles . Another method includes the Wittig reaction, which was employed to synthesize trans-6-(p-fluorophenyl)vinylindole from indole-6-formaldehyde . Additionally, a novel strategy for constructing 2-fluoroindoles was reported, which involves a formal [4+1] cyclization from ortho-vinylanilines and difluorocarbene .
Molecular Structure Analysis
The molecular structure of fluoro-substituted indoles, including 6-fluoroindole, has been studied using various spectroscopic techniques. Single crystal X-ray studies have been conducted to determine the crystal structure of fluoro-substituted dispiro-oxindole, providing insights into the molecular geometry . Additionally, rotationally resolved electronic Stark spectroscopy and ab initio calculations have been used to investigate the electronic nature of the excited states of 6-fluoroindole .
Chemical Reactions Analysis
Fluoroindoles, including 6-fluoroindole, participate in a range of chemical reactions. For instance, 6-fluoro-2-pentafluorophenylindole has been subjected to reactions with trifluoroacetic anhydride and dimethylformamide to yield 3-trifluoroacetyl-6-fluoro-2-pentafluorophenylindole . The reactivity of 6-fluoroindole under various conditions can lead to the formation of diverse compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoroindole have been characterized through experimental and theoretical studies. The ionization potential of 6-fluoroindole is reported to be increased by 0.09 eV compared to indole, which affects the electron transfer quenching and fluorescence decay . The fluorescence characteristics of 6-fluoroindole have been analyzed using time-of-flight mass spectrometry, revealing that all observed transitions in the excitation spectra are assigned as 1 Lb ← 1 A' transitions .
Scientific Research Applications
1. Chemical Synthesis and Bioactive Agents
6-Fluoroindole is an important structural scaffold widely existing in many bioactive or therapeutic agents. The development of efficient construction methods for 2-fluoroindole derivatives enables the study of their properties and applications, leading to various valuable bioactive molecules (Su et al., 2021).
2. Electrochemical Charge Storage Materials
Fluoro-substituted conjugated polyindoles, including poly(5-fluoroindole), demonstrate high specific capacitance and good cycling stability, making them promising materials for supercapacitor applications (Wang et al., 2019).
3. Antibacterial and Antioxidant Activities
Novel fluoro/methoxy indole analogues have shown significant antibacterial and antioxidant activities. Specific fluoroindole derivatives exhibit high activity against various bacterial strains and demonstrate excellent antioxidant properties (Shaik et al., 2021).
4. Understanding Protein Fluorescence Decay
6-Fluoroindole has been studied to understand the fluorescence decay of tryptophan in proteins. Fluoro substitution impacts the ionization potential of indole, affecting the fluorescence decay characteristics (Liu et al., 2005).
5. Myeloperoxidase Inhibition
Certain (Aminoalkyl)fluoroindole derivatives have been identified as potent inhibitors of myeloperoxidase, an enzyme involved in innate immunity and inflammatory diseases. This positions fluoroindoles as potential targets in drug design (Soubhye et al., 2013).
6. Protein NMR Spectroscopy
Fluoroindole, specifically (19)F-tryptophan, can be utilized for the biosynthesis of proteins containing fluorine for NMR spectroscopy, offering valuable insights into protein structure and dynamics (Crowley et al., 2012).
7. Antivirulence Compound Against Bacterial Infection
7-fluoroindole has been identified as a compound that inhibits biofilm formation and reduces the production of quorum-sensing-regulated virulence factors in Pseudomonas aeruginosa, presenting a novel approach against bacterial infection (Lee et al., 2012).
8. Unnatural Spirocyclic Oxindole Alkaloids Biosynthesis
6-fluoroindole has been used in precursor-directed biosynthesis approaches to obtain novel oxindole alkaloid analogues, highlighting its potential in creating therapeutically promising compounds (Lopes et al., 2019).
9. Antibiofilm and Antivirulence Properties Against Bacterial Pathogens
Indole derivatives, including 6-fluoroindole, have demonstrated antibiofilm and antivirulence properties against Serratia marcescens, further indicating their potential in targeting bacterial virulence (Sethupathy et al., 2020).
Safety And Hazards
Future Directions
Research has shown that fluorinated organic molecules like 6-Fluoroindole are suitable building blocks for biopolymers, from peptides and proteins up to entire organisms . By cultivating Escherichia coli with fluorinated indole analogs, scientists have successfully evolved microbial cells capable of utilizing either 6-fluoroindole or 7-fluoroindole for growth . This establishes a strong foundation for further exploration of the mechanisms underlying fluorine-based life and how a former antimetabolite can become a vital nutrient .
properties
IUPAC Name |
6-fluoro-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFFEPUCAKVRJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325857 | |
Record name | 6-Fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroindole | |
CAS RN |
399-51-9 | |
Record name | 399-51-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520436 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Fluoroindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoroindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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